2-Chloro-6-(oxetan-3-yloxy)pyrazine
Overview
Description
2-Chloro-6-(oxetan-3-yloxy)pyrazine is an organic compound with the molecular formula C7H7ClN2O2 It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 2-position and an oxetane ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(oxetan-3-yloxy)pyrazine typically involves the reaction of 2-chloropyrazine with oxetan-3-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-Chloropyrazine and oxetan-3-ol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (typically around 100°C) for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation and Purification: After the reaction is complete, the product is isolated by filtration or extraction and purified using methods such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, with considerations for factors such as reaction time, yield, and purity. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(oxetan-3-yloxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-(oxetan-3-yloxy)pyrazine, while oxidation may produce a corresponding pyrazine N-oxide derivative.
Scientific Research Applications
2-Chloro-6-(oxetan-3-yloxy)pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The oxetane ring can undergo ring-opening reactions, which may play a role in its reactivity and interactions with biological molecules. The chlorine atom can also participate in nucleophilic substitution reactions, further influencing its mechanism of action.
Comparison with Similar Compounds
2-Chloro-6-(oxetan-3-yloxy)pyrazine can be compared with other similar compounds, such as:
2-Chloro-6-(methoxy)pyrazine: This compound has a methoxy group instead of an oxetane ring, leading to different chemical and biological properties.
2-Bromo-6-(oxetan-3-yloxy)pyrazine: The bromine atom in place of chlorine can affect the reactivity and selectivity of the compound in various reactions.
2-Chloro-6-(oxetan-3-yloxy)pyridine: The substitution of the pyrazine ring with a pyridine ring can result in different electronic and steric effects.
The uniqueness of this compound lies in its combination of a pyrazine ring, a chlorine atom, and an oxetane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-(oxetan-3-yloxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-9-2-7(10-6)12-5-3-11-4-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQTYZUPFMJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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